2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 1306115-49-0
VCID: VC4324113
InChI: InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2
SMILES: C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)I
Molecular Formula: C15H10INO2
Molecular Weight: 363.154

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione

CAS No.: 1306115-49-0

Cat. No.: VC4324113

Molecular Formula: C15H10INO2

Molecular Weight: 363.154

* For research use only. Not for human or veterinary use.

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione - 1306115-49-0

Specification

CAS No. 1306115-49-0
Molecular Formula C15H10INO2
Molecular Weight 363.154
IUPAC Name 2-(4-iodophenyl)-4H-isoquinoline-1,3-dione
Standard InChI InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2
Standard InChI Key JCKXRNWMZHSAFE-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)I

Introduction

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Its molecular formula is C₁₅H₁₀N₂O₄I, indicating the presence of an iodine atom in the structure. This compound exhibits a distinctive arrangement of functional groups, including a dione structure, which contributes to its chemical reactivity and potential biological activity.

Synthesis Methods

The synthesis of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione typically involves several steps, although specific detailed methods are not widely documented in the available literature. Generally, the synthesis of isoquinoline derivatives often involves condensation reactions or cyclization processes.

Chemical Reactions and Applications

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions due to its functional groups, such as electrophilic substitution. The iodine atom enhances its electrophilic character, which may be useful in further modifications or biological interactions. The compound's potential applications extend into fields like drug development and material science, given its reactivity profile.

Biological Activity and Potential Therapeutic Applications

Isoquinoline derivatives, including 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione, are often explored for their potential therapeutic applications due to their ability to interact with various biological targets. While specific biological activity data for this compound is limited, its structural features suggest potential for pharmacological properties similar to other isoquinoline derivatives.

Comparison with Related Compounds

Other compounds in the isoquinoline family, such as isoquinoline-1,3(2H,4H)-dione (CAS#: 4456-77-3), have been studied for their chemical and biological properties. Isoquinoline-1,3(2H,4H)-dione has a molecular formula of C₉H₇NO₂ and exhibits a molecular weight of 161.157 g/mol .

CompoundMolecular FormulaMolecular WeightDensityBoiling Point
Isoquinoline-1,3(2H,4H)-dioneC₉H₇NO₂161.157 g/mol1.3±0.1 g/cm³377.1±35.0 °C
2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dioneC₁₅H₁₀N₂O₄INot specifiedNot specifiedNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator